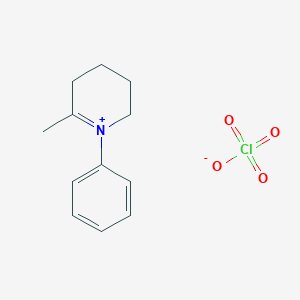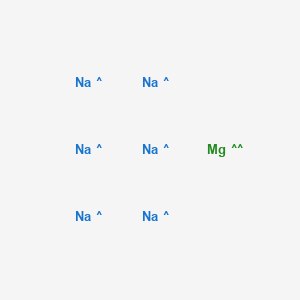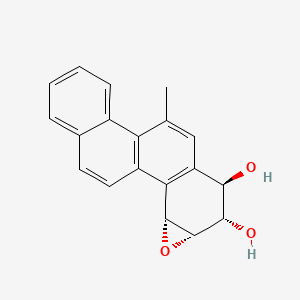
5-Methylchrysene-7S,8R-diol-9R,10S-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylchrysene-7S,8R-diol-9R,10S-epoxide: is a complex organic compound with the molecular formula C19H16O3 . It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains multiple functional groups, including hydroxyl groups and an epoxide ring. This compound is of significant interest in scientific research due to its unique chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide typically involves multiple steps, starting from chrysene. The process includes:
Methylation: Introduction of a methyl group to the chrysene molecule.
Diol Formation: Oxidation to form the diol (two hydroxyl groups).
Epoxidation: Formation of the epoxide ring through a reaction with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation, potentially leading to the formation of quinones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Sodium borohydride (NaBH4) for reduction of the epoxide ring.
Substitution Reagents: Alkyl halides for ether formation.
Major Products:
Quinones: From oxidation.
Diols: From reduction.
Ethers/Esters: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions.
Biology: : The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: : Research is ongoing to explore its role in the development of cancer and its potential as a biomarker for exposure to PAHs.
Industry: : While not widely used in industry, it serves as a reference compound in environmental monitoring and toxicology studies.
Wirkmechanismus
The mechanism of action of 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide involves its interaction with cellular components. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to mutations. This interaction is mediated through the formation of DNA adducts, which can disrupt normal cellular processes and potentially lead to carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Chrysene: The parent compound, lacking the methyl and epoxide groups.
Benzo[a]pyrene: Another PAH with similar biological activities.
7,12-Dimethylbenz[a]anthracene: A structurally related compound with known carcinogenic properties.
Uniqueness: 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide is unique due to its specific stereochemistry and the presence of both hydroxyl and epoxide functional groups. These features contribute to its distinct chemical reactivity and biological interactions, making it a valuable compound for research in environmental chemistry and toxicology .
Eigenschaften
CAS-Nummer |
111901-41-8 |
|---|---|
Molekularformel |
C19H16O3 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
(3R,5S,6S,7R)-10-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m1/s1 |
InChI-Schlüssel |
LMQWCOZFQUNBGM-HCXYKTFWSA-N |
Isomerische SMILES |
CC1=CC2=C([C@@H]3[C@@H](O3)[C@H]([C@@H]2O)O)C4=C1C5=CC=CC=C5C=C4 |
Kanonische SMILES |
CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
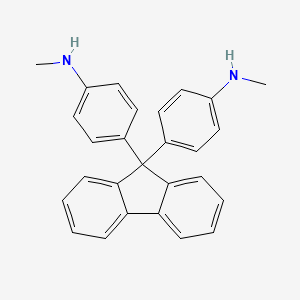
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)

![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
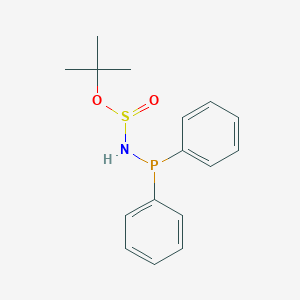
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
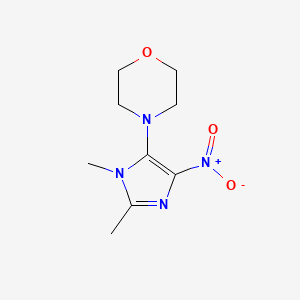

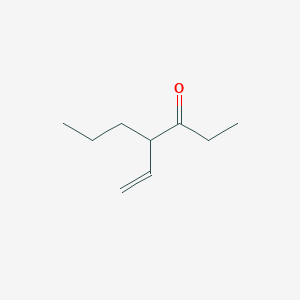
![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
